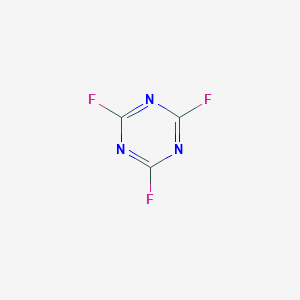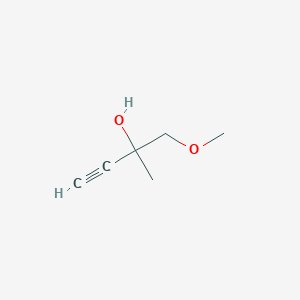![molecular formula C5H9N B042858 6-アザビシクロ[3.1.0]ヘキサン CAS No. 285-63-2](/img/structure/B42858.png)
6-アザビシクロ[3.1.0]ヘキサン
概要
説明
6-Azabicyclo[3.1.0]hexane is a heterocyclic compound that features a nitrogen atom within a bicyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for the development of various pharmaceuticals. The bicyclic framework provides rigidity and conformational constraint, which can enhance the binding affinity and selectivity of drug molecules.
科学的研究の応用
6-Azabicyclo[3.1.0]hexane has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a crucial scaffold for the development of antiviral medications, such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively . The compound’s rigid structure enhances the binding affinity and selectivity of these drugs, making them more effective.
In addition to its pharmaceutical applications, 6-Azabicyclo[3.1.0]hexane is used in the synthesis of various natural products and active pharmaceuticals. Its unique bicyclic structure makes it a valuable intermediate in the development of new chemical entities with potential therapeutic benefits.
作用機序
Target of Action
6-Azabicyclo[3.1.0]hexane, also known as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Result of Action
The result of 6-Azabicyclo[3.1.0]hexane’s action is the inhibition of viral replication, as evidenced by its use in antiviral medications . By inhibiting viral proteins, it prevents the virus from replicating within host cells, thereby helping to control the infection.
生化学分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.0]hexane can be achieved through several methods, including cyclization reactions and catalytic hydrogenation reactions. One efficient synthetic route involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. The bromoacetate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The alpha-diazoacetate undergoes intramolecular cyclopropanation to produce 6-Azabicyclo[3.1.0]hexane .
Industrial Production Methods
Industrial production of 6-Azabicyclo[3.1.0]hexane typically involves scalable synthetic routes that ensure high yield and purity. The intramolecular cyclopropanation method mentioned above is suitable for gram-scale synthesis, making it a viable option for industrial applications. The use of ruthenium (II) catalysis and the Gabriel synthesis are key components of this industrial process .
化学反応の分析
Types of Reactions
6-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alkanes.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
類似化合物との比較
6-Azabicyclo[3.1.0]hexane can be compared with other similar bicyclic compounds, such as 1-Azabicyclo[3.1.0]hexane and 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. While these compounds share a similar bicyclic framework, 6-Azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- 1-Azabicyclo[3.1.0]hexane
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
特性
IUPAC Name |
6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-5(3-1)6-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVYUZDVBWITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595150 | |
| Record name | 6-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285-63-2 | |
| Record name | 6-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-azabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-Azabicyclo[3.1.0]hexane synthesized?
A1: Several synthetic routes have been explored for the preparation of 6-Azabicyclo[3.1.0]hexane derivatives. A common strategy involves the reaction of nitrenes with strained olefins, specifically cyclopentenes. For example, oxidizing N-aminophthalimide or 3-amino-2-methyl-4-quinazolone with lead tetraacetate in the presence of substituted cyclopentenes yields various 6-Azabicyclo[3.1.0]hexane derivatives. [, ] Another approach utilizes the high-pressure promoted cycloaddition reaction of azides to aziridine-containing bicyclo[3.1.0]hexane (ABH). [, ]
Q2: What is the significance of the stereochemistry in 6-Azabicyclo[3.1.0]hexane derivatives?
A2: The stereochemistry of substituents on the 6-Azabicyclo[3.1.0]hexane ring system plays a crucial role in its reactivity and potential biological activity. For instance, the ring opening of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with nucleophiles occurs regioselectively, leading to the formation of specific isomers of 2-aminocyclopentanecarboxylic acid (ACPC) derivatives. This stereoselectivity is essential for incorporating these derivatives into short 12-helical β-peptides. []
Q3: What does the crystal structure reveal about the conformation of 6-Azabicyclo[3.1.0]hexane?
A3: X-ray crystallographic studies have provided valuable insights into the three-dimensional structure of 6-Azabicyclo[3.1.0]hexane derivatives. In the case of 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane, the aziridine ring is found to be cis-fused to the cyclopentane ring, adopting a boat conformation. [] Similarly, the crystal structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane reveals a cis-fused aziridine ring to the oxacyclopentane ring, with the bicyclic system also existing in a boat conformation. []
Q4: What are the potential applications of 6-Azabicyclo[3.1.0]hexane derivatives beyond biological activity?
A6: The unique reactivity of the 6-Azabicyclo[3.1.0]hexane framework makes it a valuable building block for synthetic organic chemistry. For example, 6-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane has been utilized as a reagent in the preparation of unsaturated and alkynyl 1,2-amino alcohols. [] The strained nature of the bicyclic system can be exploited to access a variety of functionalized cyclopentane derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)

